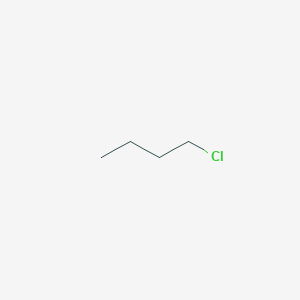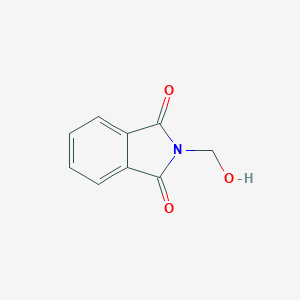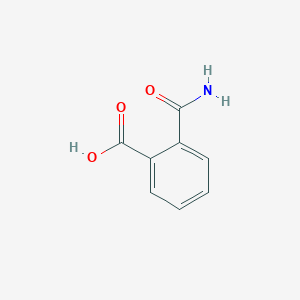
Bromure de distigmine
Vue d'ensemble
Description
Le bromure de distigmine est un agent parasympathomimétique, ce qui signifie qu’il imite l’action du système nerveux parasympathique. Il s’agit d’un inhibiteur de la cholinestérase carbamate réversible à action prolongée qui se lie directement et de manière compétitive aux sites de liaison de l’agoniste des récepteurs muscariniques . Le this compound est couramment utilisé pour traiter des affections telles que la myasthénie grave et la vessie hypoactive .
Applications De Recherche Scientifique
Distigmine bromide has several scientific research applications, including:
Biology: It is used to study the effects of cholinesterase inhibition on various biological systems, including the nervous system and the urinary tract
Medicine: It is used to treat conditions such as myasthenia gravis and underactive bladder by improving detrusor function and restoring normal voiding patterns
Industry: It is used in the development of new drugs and therapeutic agents that target cholinesterase enzymes.
Mécanisme D'action
Le bromure de distigmine exerce ses effets en inhibant l’enzyme acétylcholinestérase, qui décompose le neurotransmetteur acétylcholine . En inhibant cette enzyme, le this compound augmente les niveaux d’acétylcholine dans la fente synaptique, ce qui entraîne une transmission cholinergique accrue . Cela se traduit par une contraction musculaire accrue et une amélioration de la fonction vésicale .
Analyse Biochimique
Biochemical Properties
Distigmine bromide is an anticholinergic drug and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This interaction with muscarinic receptors is crucial for its role in biochemical reactions.
Cellular Effects
Distigmine bromide has significant effects on various types of cells and cellular processes. It is known to improve detrusor function, thereby restoring normal voiding patterns in patients suffering from detrusor underactivity . This influence on cell function suggests that Distigmine bromide may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Distigmine bromide involves its role as a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Distigmine bromide over time in laboratory settings are characterized by its longer duration of action compared to similar drugs
Metabolic Pathways
Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes or cofactors involved in cholinergic neurotransmission .
Transport and Distribution
Given its role in improving detrusor function, it is likely to interact with transporters or binding proteins in the urinary tract .
Subcellular Localization
Given its role as a cholinesterase inhibitor, it is likely to be involved in processes at the synaptic cleft where acetylcholine is broken down .
Méthodes De Préparation
La préparation du bromure de distigmine implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode implique la réaction du carbamate de 1-méthylpyridinium-3-yle avec le carbamate de 6-aminohexyle en présence de brome pour former le sel dibromure . Les méthodes de production industrielle se concentrent sur la réalisation d’une pureté et d’un rendement élevés grâce à des conditions réactionnelles optimisées et des processus de purification .
Analyse Des Réactions Chimiques
Le bromure de distigmine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure d’aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Biologie : Il est utilisé pour étudier les effets de l’inhibition de la cholinestérase sur divers systèmes biologiques, notamment le système nerveux et les voies urinaires
Médecine : Il est utilisé pour traiter des affections telles que la myasthénie grave et la vessie hypoactive en améliorant la fonction du détrusor et en rétablissant les schémas de miction normaux
Comparaison Avec Des Composés Similaires
Le bromure de distigmine est similaire à d’autres inhibiteurs de la cholinestérase tels que la pyridostigmine et la néostigmine . Il a une durée d’action plus longue et un risque accru de provoquer une crise cholinergique due à l’accumulation de médicaments . Cela le rend moins fréquemment utilisé pour traiter la myasthénie grave par rapport à la pyridostigmine et à la néostigmine .
Composés similaires
- Pyridostigmine
- Néostigmine
- Physostigmine
Le caractère unique du this compound réside dans sa durée d’action plus longue et ses applications spécifiques dans le traitement de la vessie hypoactive .
Propriétés
Numéro CAS |
15876-67-2 |
|---|---|
Formule moléculaire |
C22H32BrN4O4+ |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide |
InChI |
InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1 |
Clé InChI |
LLBGBWBRSZGPQK-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-] |
SMILES canonique |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-] |
Key on ui other cas no. |
15876-67-2 |
Pictogrammes |
Acute Toxic |
Synonymes |
Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


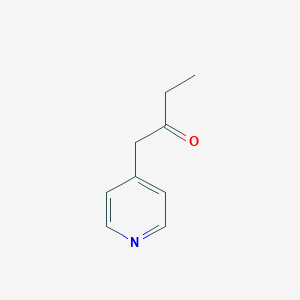
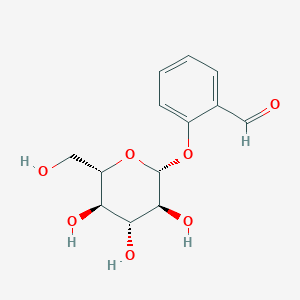
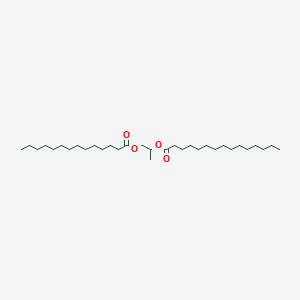
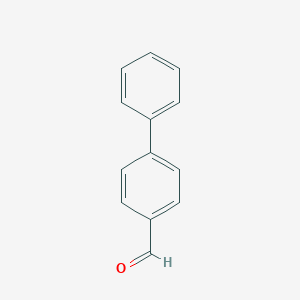
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
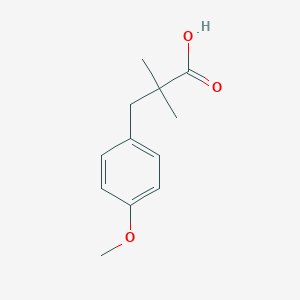

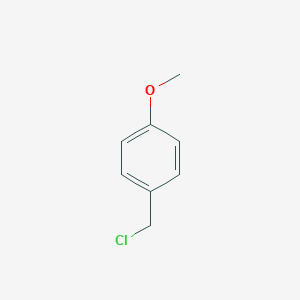
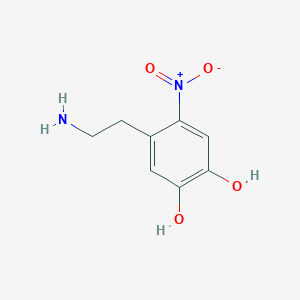
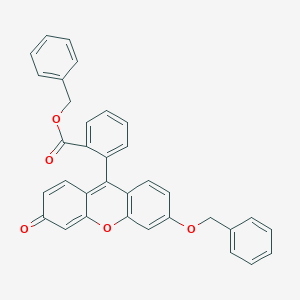
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
